molecular formula C20H36N2 B033820 N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine CAS No. 3081-14-9

N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine

Cat. No. B033820
CAS RN: 3081-14-9
M. Wt: 304.5 g/mol
InChI Key: ZJNLYGOUHDJHMG-UHFFFAOYSA-N
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Description

“N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine” is a chemical compound with the EC number 221-375-9 and the CAS number 3081-14-9 . It is used in various industrial applications .


Synthesis Analysis

The synthesis of “N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine” has been studied using copper-based catalysts. The reductive alkylation of p-nitroaniline with 5-methyl-2-hexanone over copper-based catalysts was investigated . The addition of Mn, Ba, and La into Cu–SiO2 catalyst played an important role in the improvement of the selectivity towards N,N′-bis (1,4-dimethylpentyl)-p-phenylenediamine .


Chemical Reactions Analysis

“N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine” may react with oxidizing agents . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

“N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine” has a molecular weight of 304.51 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antioxidant Properties in Polymer Chemistry

Specific Scientific Field

Polymer chemistry and materials science.

Summary of Application

N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine acts as an antioxidant in polymer formulations. It helps prevent oxidative degradation of polymers by scavenging free radicals and inhibiting chain scission. This property is particularly valuable in extending the lifespan of plastic materials, rubber, and other polymer-based products.

Experimental Procedures

Researchers incorporate N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine into polymer matrices during synthesis or as an additive. The compound’s concentration, dispersion method, and compatibility with the polymer matrix are critical factors. Techniques such as melt blending, solution mixing, or in situ polymerization are commonly employed.

Results and Outcomes

Studies demonstrate that the inclusion of N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine enhances the thermal stability and oxidation resistance of polymers. Quantitative data, such as reduced weight loss during accelerated aging tests or improved tensile strength retention, validate its effectiveness as an antioxidant .

Corrosion Inhibition in Metal Coatings

Specific Scientific Field

Materials science and corrosion engineering.

Summary of Application

N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine serves as a corrosion inhibitor in metal coatings. It forms a protective layer on metal surfaces, preventing electrochemical reactions and minimizing corrosion rates. Commonly used in automotive coatings, marine paints, and industrial coatings.

Experimental Procedures

Researchers incorporate the compound into coating formulations. Parameters include concentration, pH, and compatibility with other additives. Electrochemical impedance spectroscopy (EIS) and salt spray tests evaluate the effectiveness of the coating.

Results and Outcomes

Metal coatings containing N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine exhibit improved corrosion resistance. Reduced corrosion current density and increased impedance confirm its inhibitory effect on metal degradation .

Radical Scavenging in Organic Synthesis

Specific Scientific Field

Organic chemistry and synthetic methodology.

Summary of Application

The compound acts as a radical scavenger in organic reactions. It intercepts reactive radicals (e.g., alkyl radicals, peroxyl radicals) during free radical polymerizations, photochemical processes, or radical-mediated transformations.

Experimental Procedures

Researchers add N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine to reaction mixtures. Its concentration affects reaction kinetics. Monitoring radical intermediates using EPR spectroscopy provides insights.

Results and Outcomes

The compound efficiently traps radicals, preventing unwanted side reactions. Improved yield and selectivity are observed in radical-based syntheses .

Stabilization of Lubricating Oils

Specific Scientific Field

Tribology and lubrication science.

Summary of Application

N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine stabilizes lubricating oils by inhibiting oxidation and preventing viscosity changes. It extends the oil’s service life and maintains optimal lubrication properties.

Experimental Procedures

Researchers blend the compound with lubricating oils. Compatibility, solubility, and thermal stability are assessed. Benchtop tribometers evaluate wear and friction performance.

Results and Outcomes

Lubricating oils containing N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine exhibit reduced viscosity increase and improved oxidative stability. Longer oil change intervals and reduced equipment wear are observed .

Safety And Hazards

“N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine” is classified as having acute toxicity - oral, category 4. It may cause skin sensitization, category 1. It is very toxic to aquatic life, both short-term (acute) - category acute 1 and long-term (chronic) - category chronic 1 .

properties

IUPAC Name

1-N,4-N-bis(5-methylhexan-2-yl)benzene-1,4-diamine
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InChI

InChI=1S/C20H36N2/c1-15(2)7-9-17(5)21-19-11-13-20(14-12-19)22-18(6)10-8-16(3)4/h11-18,21-22H,7-10H2,1-6H3
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InChI Key

ZJNLYGOUHDJHMG-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCC(C)NC1=CC=C(C=C1)NC(C)CCC(C)C
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Molecular Formula

C20H36N2
Record name N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE
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DSSTOX Substance ID

DTXSID2024618
Record name N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine
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Molecular Weight

304.5 g/mol
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Physical Description

N,n'-bis(1,4-dimethylpentyl)-p-phenylenediamine is a deep red slightly viscous liquid with an aromatic odor. (NTP, 1992), Liquid
Record name N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE
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Record name 1,4-Benzenediamine, N1,N4-bis(1,4-dimethylpentyl)-
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Boiling Point

459 °F at 13.5 mmHg (NTP, 1992)
Record name N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE
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Flash Point

greater than 200 °F (NTP, 1992)
Record name N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
Record name N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE
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Density

0.91 (NTP, 1992) - Less dense than water; will float
Record name N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE
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Product Name

N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine

CAS RN

3081-14-9
Record name N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE
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Record name N,N′-Bis(1,4-dimethylpentyl)-p-phenylenediamine
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Record name 1,4-Benzenediamine, N1,N4-bis(1,4-dimethylpentyl)-
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Record name N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine
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Melting Point

-33 °F (NTP, 1992)
Record name N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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